molecular formula C17H16N4O2S2 B2823593 7-methyl-N-(2-methylbenzo[d]thiazol-5-yl)-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide CAS No. 1421492-45-6

7-methyl-N-(2-methylbenzo[d]thiazol-5-yl)-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide

Cat. No.: B2823593
CAS No.: 1421492-45-6
M. Wt: 372.46
InChI Key: LBJYJHGRTWIHRH-UHFFFAOYSA-N
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Description

7-methyl-N-(2-methylbenzo[d]thiazol-5-yl)-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide is a useful research compound. Its molecular formula is C17H16N4O2S2 and its molecular weight is 372.46. The purity is usually 95%.
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Mechanism of Action

Target of Action

It is known that benzothiazole derivatives have been found to exhibit potent anti-tubercular activity . They have shown inhibitory potency against M. tuberculosis .

Mode of Action

tuberculosis . The compound likely interacts with its targets, leading to changes that inhibit the growth of the bacteria.

Biochemical Pathways

tuberculosis , suggesting that they may affect the biochemical pathways necessary for the bacteria’s survival and proliferation.

Pharmacokinetics

Thiazole derivatives are known to be slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents . These properties could impact the compound’s bioavailability.

Result of Action

The result of the compound’s action is likely the inhibition of the growth of M. tuberculosis . This could lead to a decrease in the number of bacteria, potentially aiding in the treatment of tuberculosis.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound Factors such as pH, temperature, and the presence of other substances could potentially affect the compound’s activity.

tuberculosis

Biological Activity

7-methyl-N-(2-methylbenzo[d]thiazol-5-yl)-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide (CAS Number: 1421492-45-6) is a complex heterocyclic compound with significant potential in medicinal chemistry. This article reviews its biological activity, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C17H16N4O2S2C_{17}H_{16}N_{4}O_{2}S_{2}, with a molecular weight of 372.5 g/mol. The structure contains various functional groups that contribute to its biological activity.

PropertyValue
Molecular FormulaC17H16N4O2S2C_{17}H_{16}N_{4}O_{2}S_{2}
Molecular Weight372.5 g/mol
CAS Number1421492-45-6

The compound exhibits notable anti-tubercular activity , primarily targeting Mycobacterium tuberculosis. Its mechanism involves the inhibition of bacterial growth by disrupting critical biochemical pathways necessary for bacterial survival and replication. Benzothiazole derivatives are known to enhance this activity through their ability to interact with specific enzymes in the bacterial metabolism.

Target Pathways

  • Inhibition of Mycobacterium tuberculosis : The compound likely inhibits the growth of M. tuberculosis by interfering with essential metabolic processes.
  • Quorum Sensing Inhibition : Some derivatives have shown potential as quorum sensing inhibitors in Gram-negative bacteria, which could be relevant for biofilm-related infections.

Pharmacological Properties

The pharmacokinetics of this compound suggest it is slightly soluble in water but exhibits better solubility in alcohol and ether. This solubility profile is crucial for its bioavailability and therapeutic efficacy.

Case Studies and Research Findings

Recent studies have highlighted the biological activities associated with this class of compounds:

  • Anti-Tubercular Activity : Research indicates that derivatives similar to 7-methyl-N-(2-methylbenzo[d]thiazol-5-yl)-6-oxo have demonstrated significant inhibitory effects against M. tuberculosis in vitro. For instance, a study found that certain thiazole derivatives exhibited IC50 values indicating potent anti-tubercular properties.
  • Quorum Sensing Inhibition : A library of benzo[d]thiazole derivatives was evaluated for their ability to inhibit quorum sensing in Pseudomonas aeruginosa. Compounds showed varying degrees of activity, with some demonstrating IC50 values around 115 µg/mL against the LasB system, indicating their potential as anti-biofilm agents without direct antibacterial effects .

Summary of Biological Activities

Activity TypeObservations
Anti-TubercularInhibition of M. tuberculosis growth
Quorum Sensing InhibitionModerate inhibition in Pseudomonas aeruginosa
Biofilm FormationReduced biofilm formation observed

Properties

IUPAC Name

7-methyl-N-(2-methyl-1,3-benzothiazol-5-yl)-6-oxo-3,4-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O2S2/c1-9-6-18-17-21(16(9)23)7-11(8-24-17)15(22)20-12-3-4-14-13(5-12)19-10(2)25-14/h3-6,11H,7-8H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBJYJHGRTWIHRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C2N(C1=O)CC(CS2)C(=O)NC3=CC4=C(C=C3)SC(=N4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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